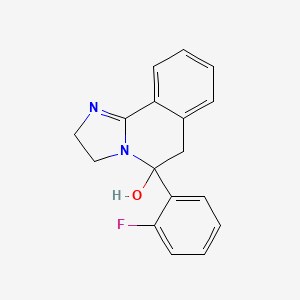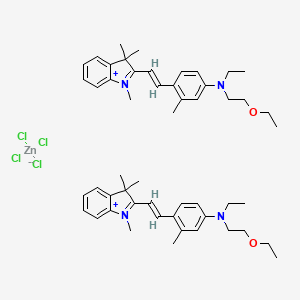
((5-(6-Amino-5-iodo-2-oxo-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “((5-(6-Amino-5-iodo-2-oxo-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid)” is a complex organic molecule that features multiple functional groups, including amino, iodo, oxo, hydroxyl, and phosphoryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “((5-(6-Amino-5-iodo-2-oxo-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid)” can be approached through multi-step organic synthesis. Key steps may include:
Formation of the tetrahydropyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the iodo group: Iodination can be performed using reagents such as iodine or N-iodosuccinimide (NIS).
Attachment of the furan ring: This can be done through glycosylation reactions.
Phosphorylation: The hydroxyl group can be phosphorylated using reagents like phosphorus oxychloride (POCl3) or phosphoryl chloride.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the oxo group may yield alcohols.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, the compound may be used as a probe to study enzyme activities or as a ligand in receptor binding studies.
Medicine
Potential medicinal applications include its use as a drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry
In industry, the compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of “((5-(6-Amino-5-iodo-2-oxo-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid)” would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and nucleic acids. The compound’s effects may involve inhibition or activation of these targets, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodo-2-oxo-1,2,3,6-tetrahydropyridine: Shares the tetrahydropyridine and iodo groups.
3,4-Dihydroxytetrahydrofuran: Contains the dihydroxytetrahydrofuran moiety.
Phosphorylated acetic acid derivatives: Similar in having the phosphoryl group attached to an acetic acid backbone.
Propriétés
Numéro CAS |
117626-84-3 |
|---|---|
Formule moléculaire |
C12H18IN2O9P |
Poids moléculaire |
492.16 g/mol |
Nom IUPAC |
2-[[(2R,3S,4S,5S)-5-(2-amino-3-iodo-6-oxo-2,5-dihydro-1H-pyridin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C12H18IN2O9P/c13-5-1-4(12(20)15-11(5)14)10-9(19)8(18)6(24-10)2-23-25(21,22)3-7(16)17/h1,4,6,8-11,18-19H,2-3,14H2,(H,15,20)(H,16,17)(H,21,22)/t4?,6-,8-,9+,10+,11?/m1/s1 |
Clé InChI |
MFNFWLKYQFFJSF-MZYLLPMKSA-N |
SMILES isomérique |
C1=C(C(NC(=O)C1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)O)O)O)O)N)I |
SMILES canonique |
C1=C(C(NC(=O)C1C2C(C(C(O2)COP(=O)(CC(=O)O)O)O)O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721747.png)


